

Pyridine Iodine Monochloride (CAS 6443-90-9): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Pyridine iodine monochloride*

Cat. No.: B1311823

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine iodine monochloride (PyICl), with CAS number 6443-90-9, is a stable and versatile electrophilic halogenating agent. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its utility in organic synthesis for the pharmaceutical and agrochemical industries. Detailed experimental protocols for its preparation and use in the iodination of aromatic compounds are presented, alongside a discussion of the underlying reaction mechanisms. Safety and handling precautions are also thoroughly addressed to ensure its proper use in a laboratory setting.

Physicochemical Properties

Pyridine iodine monochloride is a pale yellow to orange crystalline solid that is appreciated for its stability and ease of handling compared to iodine monochloride.^{[1][2]} A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **Pyridine Iodine Monochloride**

Property	Value	Reference(s)
CAS Number	6443-90-9	[1] [2] [3]
Molecular Formula	C ₅ H ₅ N·ICl	[1] [3]
Molecular Weight	241.46 g/mol	[1] [4]
Appearance	White to orange to green powder/crystalline solid	[1] [2]
Melting Point	133-137 °C	[1]
Boiling Point	Data not available; likely decomposes on heating.	
Solubility	Soluble in polar solvents. Quantitative data not readily available.	
Purity	Typically ≥97-98%	[1]

Synthesis and Preparation

Pyridine iodine monochloride can be synthesized through the reaction of pyridine with iodine monochloride or a precursor. Two common laboratory-scale methods are detailed below.

Synthesis from Iodine Monochloride and Pyridine

This method involves the direct reaction of commercially available iodine monochloride with pyridine in a suitable solvent, such as acetic acid.

Experimental Protocol:

- In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve pyridine (7.9 g, 0.1 mol) in glacial acetic acid.
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of iodine monochloride (16.2 g, 0.1 mol) in glacial acetic acid to the cooled pyridine solution with continuous stirring.

- A pale yellow solid will precipitate.
- Collect the solid by filtration, wash it with a small amount of cold acetic acid, and then with a non-polar solvent like hexane to remove any unreacted starting materials.
- Dry the product under vacuum to yield **pyridine iodine monochloride**.
- The product can be further purified by recrystallization from a suitable solvent such as ethanol.

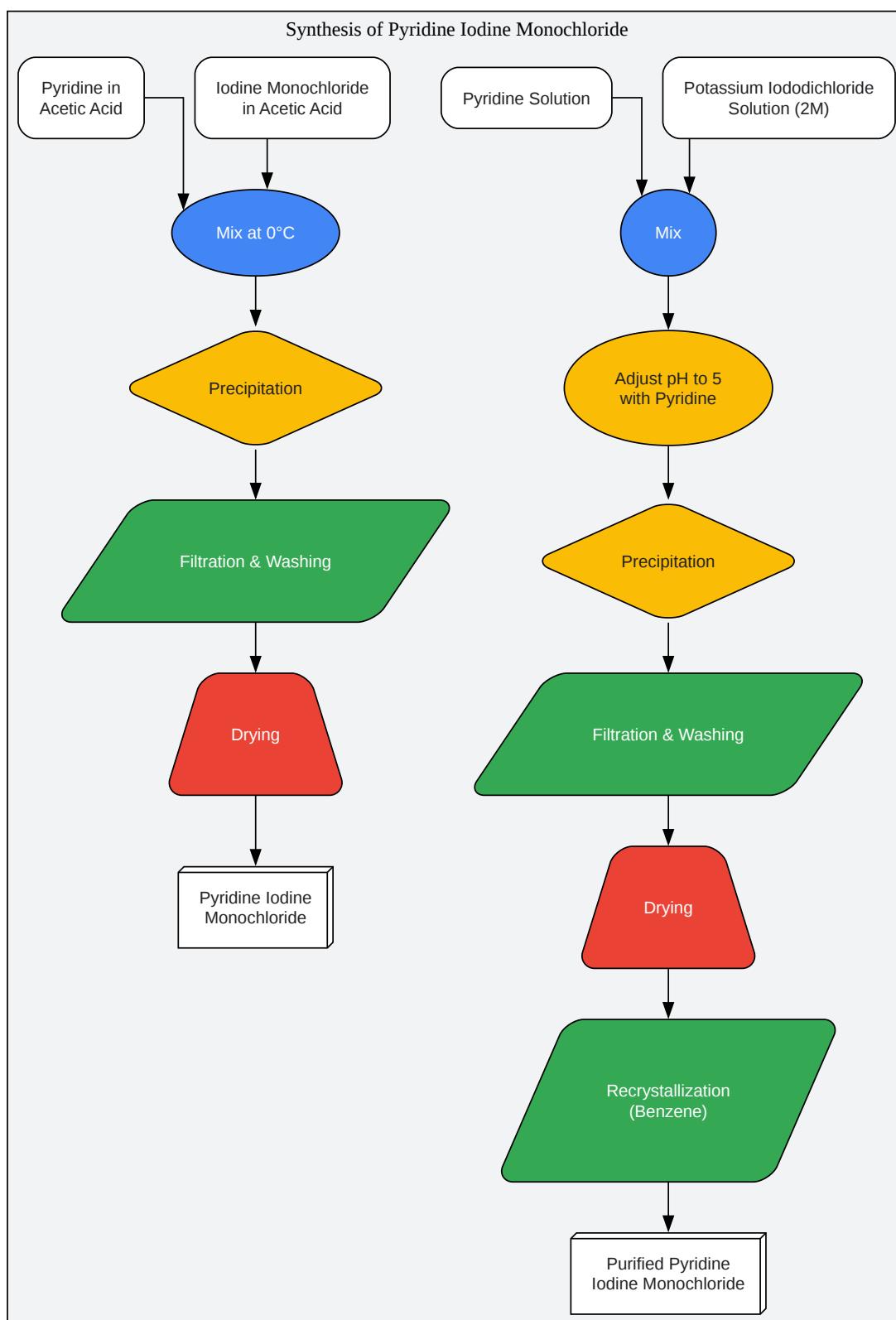
Synthesis from Potassium Iododichloride and Pyridine

An alternative method utilizes potassium iododichloride as a source of iodine monochloride.

Experimental Protocol:

- Prepare a 2M solution of potassium iododichloride.
- In a separate flask, dissolve 45 ml of pyridine in 1 liter of an appropriate solvent.
- To the stirred pyridine solution, add 250 ml of the 2M potassium iododichloride solution.
- A cream-colored solid will precipitate.
- Adjust the pH of the mixture to 5 with the addition of more pyridine.
- Collect the solid by filtration, wash it with water, and air-dry to obtain the crude product.
- For purification, recrystallize the solid from benzene to yield light yellow crystals of **pyridine iodine monochloride**.

Workflow for the Synthesis of **Pyridine Iodine Monochloride**:

[Click to download full resolution via product page](#)**Caption: Synthesis workflows for Pyridine Iodine Monochloride.**

Applications in Organic Synthesis

Pyridine iodine monochloride is a valuable reagent in organic synthesis, primarily utilized for electrophilic iodination and, to a lesser extent, chlorination reactions. Its solid nature and enhanced stability make it a safer and more convenient alternative to handling iodine monochloride directly.

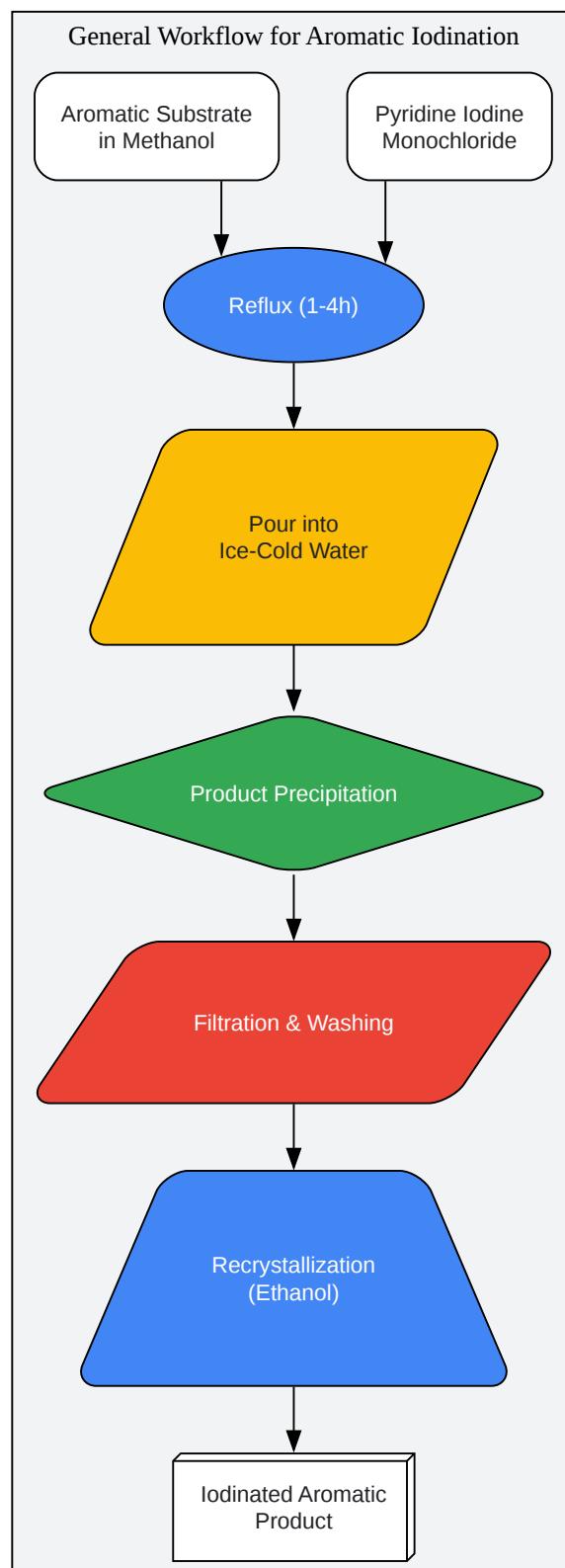
Iodination of Aromatic Compounds

The primary application of **pyridine iodine monochloride** is the regioselective iodination of electron-rich aromatic compounds, such as phenols, anilines, and their derivatives. The reaction typically proceeds under mild conditions with good to excellent yields.

General Experimental Protocol for Iodination:

- In a round-bottom flask, dissolve the aromatic substrate (1 mmol) in a suitable solvent, such as methanol (15 mL).
- Add **pyridine iodine monochloride** (1 mmol) to the solution.
- Reflux the reaction mixture for a period of 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- The iodinated product will precipitate out of the solution.
- Collect the solid by filtration, wash with cold water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow for Aromatic Iodination:



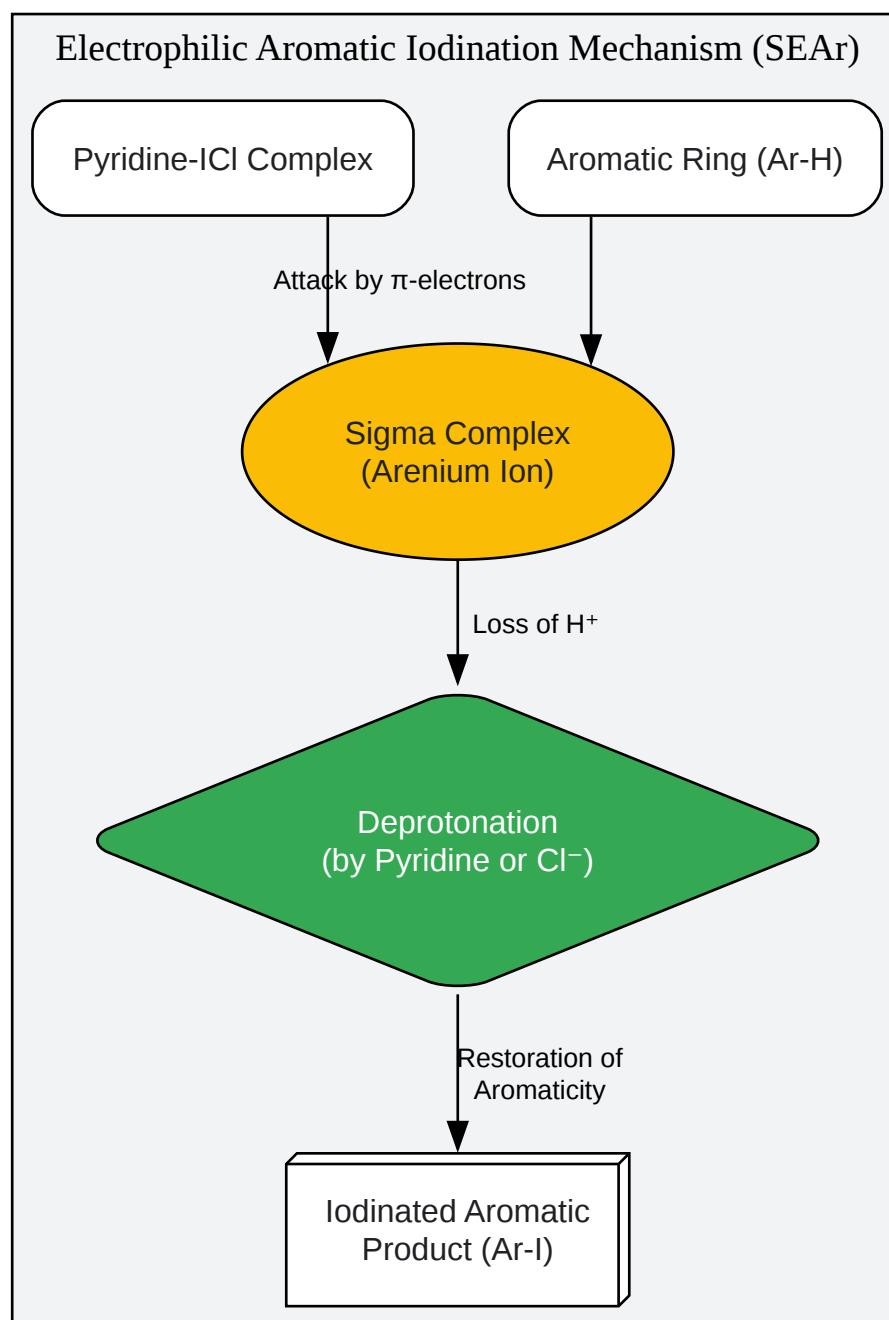
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Caption: Workflow for the iodination of aromatic compounds.

Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)

The iodination of aromatic compounds using **pyridine iodine monochloride** proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridine-ICl complex serves as a source of the electrophilic iodine species (I^+).

Mechanism of Electrophilic Aromatic Iodination:



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Caption: Mechanism of electrophilic aromatic iodination.

Safety and Handling

Pyridine iodine monochloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1][2][5]

Table 2: Hazard and Precautionary Statements

Category	Information	Reference(s)
GHS Pictogram	GHS07 (Harmful)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.	[4]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2][6]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Chemical safety goggles or a face shield.

- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
- Respiratory Protection: Use in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

First Aid Measures:

- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

Pyridine iodine monochloride is a highly effective and convenient reagent for the electrophilic iodination of a variety of organic compounds. Its stability and ease of handling make it a valuable tool for researchers, scientists, and professionals in drug development and other areas of chemical synthesis. By following the detailed protocols and safety guidelines presented in this technical guide, users can safely and efficiently employ this reagent in their research and development activities.

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